Elcatonin acetate is classified as a peptide drug and is synthesized chemically rather than derived from natural sources. The compound's chemical structure is characterized by a complex sequence of amino acids, specifically designed to mimic the biological activity of natural calcitonin. The compound is denoted by the CAS number 60731-46-6 .
The synthesis of elcatonin acetate involves several sophisticated techniques:
Elcatonin acetate has the molecular formula and a molecular weight of approximately g/mol. Its structure consists of a complex arrangement of amino acids that includes various functional groups contributing to its biological activity. The sequence includes residues such as cysteine, serine, and leucine, which are critical for its interaction with the calcitonin receptor .
Elcatonin acetate can participate in several chemical reactions:
Elcatonin exerts its physiological effects primarily through its action on the calcitonin receptor, which is a G protein-coupled receptor. Upon binding to this receptor:
This mechanism not only helps in maintaining bone density but also contributes to pain relief in conditions such as osteoporosis and other bone-related disorders .
Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to characterize these properties accurately .
Elcatonin acetate has several significant applications in scientific research and clinical settings:
Elcatonin acetate, a synthetic analogue of eel calcitonin, binds selectively to calcitonin receptors (CTRs) on osteoclasts with higher affinity than mammalian isoforms. This binding triggers rapid internalization of the receptor-ligand complex, inhibiting osteoclast activity within minutes [3] [8]. The suppression of osteoclast-mediated bone resorption initiates a cascade of coupling events:
Table 1: Key Coupling Factors Modulated by Elcatonin
| Factor | Source | Effect on Bone Cells |
|---|---|---|
| TGF-β | Bone matrix | Recruits osteoblast precursors |
| IGF-1 | Bone matrix | Stimulates osteoblast differentiation |
| S1P | Osteoclasts | Enhances osteoblast migration & survival |
| Wnt10b | Osteoclasts | Activates osteoblastic Wnt/β-catenin pathway |
Elcatonin binding to CTRs activates Gαs protein-coupled signaling, suppressing osteoclast function via two interconnected mechanisms:
Elcatonin exerts systemic effects on bone cytokine networks, rebalancing the RANKL/OPG axis and growth factor expression:
Table 2: Impact of Elcatonin on Bone Biomarkers
| Biomarker | Change | Biological Consequence |
|---|---|---|
| IL-6 | ↓ 40–50% | Reduced osteoclast differentiation |
| TNF-α | ↓ 45% | Suppressed bone resorption |
| IGF-1 | ↑ 25–30% | Enhanced osteoblast function & matrix synthesis |
| RANKL/OPG ratio | ↓ 60% | Inhibited osteoclastogenesis |
Elcatonin’s engineered structure confers advantages over natural calcitonins:
Table 3: Structural and Functional Comparison of Calcitonin Isoforms
| Parameter | Elcatonin | Salmon Calcitonin | Human Calcitonin |
|---|---|---|---|
| Amino acid differences | 8 vs. eel native | 13 vs. human | Native |
| Key modification | C¹–C⁷ ethylene bridge | Disulfide bridge | Disulfide bridge |
| Receptor affinity | ++++ | +++ | + |
| Serum half-life | 4.8 hours | 1.2 hours | 0.8 hours |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2